molecular formula C13H12BrNO2 B13097263 Allyl2-(2-bromo-1H-indol-3-yl)acetate

Allyl2-(2-bromo-1H-indol-3-yl)acetate

Cat. No.: B13097263
M. Wt: 294.14 g/mol
InChI Key: RHGNEUDVHYGJHQ-UHFFFAOYSA-N
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Description

Allyl2-(2-bromo-1H-indol-3-yl)acetate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the bromo group and the allyl ester functionality in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl2-(2-bromo-1H-indol-3-yl)acetate typically involves the bromination of indole followed by esterification. One common method is the bromination of 1H-indole at the 2-position using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting 2-bromo-1H-indole is then reacted with allyl bromoacetate in the presence of a base such as potassium carbonate to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Allyl2-(2-bromo-1H-indol-3-yl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The indole ring can undergo oxidation to form oxindole derivatives.

    Reduction Reactions: The bromo group can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.

Major Products

    Substitution: Formation of 2-substituted indole derivatives.

    Oxidation: Formation of oxindole derivatives.

    Reduction: Formation of hydrogenated indole derivatives.

Scientific Research Applications

Allyl2-(2-bromo-1H-indol-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Allyl2-(2-bromo-1H-indol-3-yl)acetate involves its interaction with specific molecular targets. The bromo group can participate in halogen bonding, while the indole ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1H-indole: Lacks the allyl ester functionality but shares the bromo-indole core.

    Allyl2-(1H-indol-3-yl)acetate: Lacks the bromo group but has the allyl ester functionality.

    2-Chloro-1H-indole: Similar to 2-bromo-1H-indole but with a chloro group instead of a bromo group.

Uniqueness

Allyl2-(2-bromo-1H-indol-3-yl)acetate is unique due to the presence of both the bromo group and the allyl ester functionality. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C13H12BrNO2

Molecular Weight

294.14 g/mol

IUPAC Name

prop-2-enyl 2-(2-bromo-1H-indol-3-yl)acetate

InChI

InChI=1S/C13H12BrNO2/c1-2-7-17-12(16)8-10-9-5-3-4-6-11(9)15-13(10)14/h2-6,15H,1,7-8H2

InChI Key

RHGNEUDVHYGJHQ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)CC1=C(NC2=CC=CC=C21)Br

Origin of Product

United States

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